![molecular formula C8H8ClN3 B13069428 (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that features a fused imidazo-pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used without the need for a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of imidazo[1,2-A]pyridine derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved often include binding to active sites or allosteric sites, leading to altered biological activity .
類似化合物との比較
Similar Compounds
3-Bromoimidazo[1,2-A]pyridine: Similar structure but with a bromine atom instead of chlorine.
N-(Pyridin-2-yl)amides: Different functional group but shares the imidazo-pyridine core.
Uniqueness
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group can enhance its potential as a pharmacophore by affecting its binding affinity and specificity .
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
(3-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2 |
InChIキー |
NBSIZJDUDSHRAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



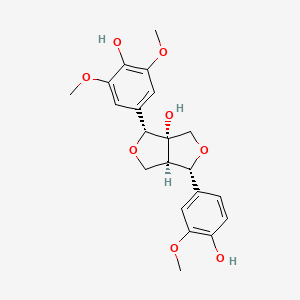
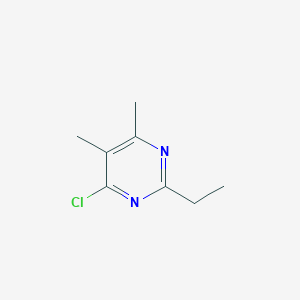
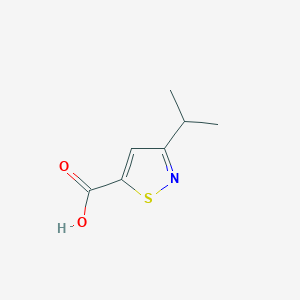
amine](/img/structure/B13069369.png)
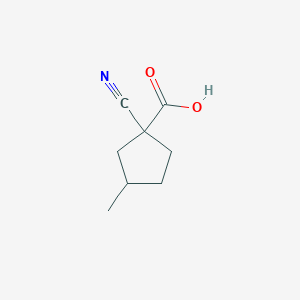
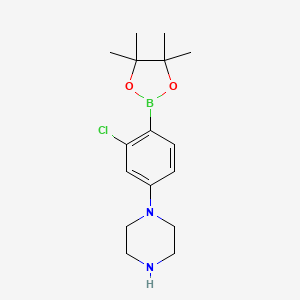


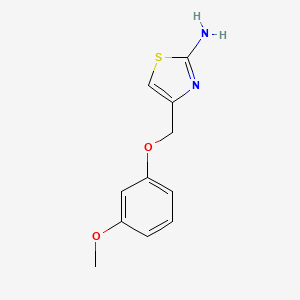
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
